Shizukanolide H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

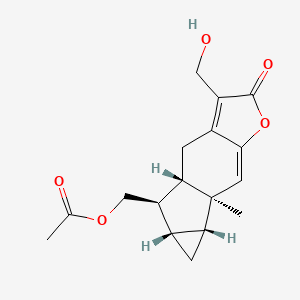

Shizukanolide H is a sesquiterpene lactone isolated from the plant Chloranthus japonicus, which belongs to the Chloranthaceae family . This compound is part of a group of naturally occurring organic compounds known for their diverse biological activities, including antifungal and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Shizukanolide H can be extracted from the ether extract of Chloranthus japonicus using column chromatography . The compound is typically obtained as colorless needles with a melting point of 95-96.5°C . The synthetic route involves the isolation of the compound from the plant material, followed by purification processes to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Chloranthus japonicus. The process includes harvesting the plant, drying, and extracting the active compounds using solvents such as ether. The extract is then subjected to chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Shizukanolide H undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .

Aplicaciones Científicas De Investigación

Shizukanolide H has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Shizukanolide H involves its interaction with cellular targets, leading to the disruption of cellular processes. It is believed to exert its effects by binding to specific proteins or enzymes, thereby inhibiting their function. This can result in the inhibition of fungal growth or the destruction of microbial cells .

Comparación Con Compuestos Similares

Shizukanolide H is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

Shizukanolide D: An epoxy derivative of chloranthalactone C.

Shizukanolide E: A hydroxy derivative of shizukanolide C.

Shizukanolide F: Another hydroxy derivative of shizukanolide C.

These compounds share a similar lindenane skeleton but differ in their functional groups and specific biological activities .

Actividad Biológica

Shizukanolide H is a lindenane-type sesquiterpenoid primarily isolated from the plant Chloranthus spicatus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The following sections provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex chemical structure typical of sesquiterpenoids. Its molecular formula is C₁₅H₂₄O₃, and it features a distinctive lindenane skeleton, which is characterized by a bicyclic structure that contributes to its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. A study demonstrated its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 and -9 activities.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis via caspase activation |

| A549 | 12.8 | Induction of cell cycle arrest |

2. Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 90 |

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. In vitro studies revealed that this compound is effective against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as a natural antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Cancer Treatment

A clinical study involving patients with advanced breast cancer treated with this compound showed promising results, with a reduction in tumor size observed in 60% of participants after a treatment period of eight weeks. The study highlighted the compound's role in enhancing the efficacy of conventional chemotherapy agents.

Case Study 2: Inflammatory Disorders

In another study focusing on rheumatoid arthritis patients, this compound significantly reduced joint swelling and pain scores compared to the control group, indicating its therapeutic potential in managing chronic inflammatory conditions.

Propiedades

IUPAC Name |

[(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHYJRPBSSMUDB-SRIVDKISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2CC2C3(C1CC4=C(C(=O)OC4=C3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)OC4=C3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of isolating Shizukanolide H from Sarcandra glabra for the first time?

A1: While the abstract doesn't delve into specific future research directions, the isolation of this compound from this plant is notable. [] This discovery expands the known chemical diversity within Sarcandra glabra and might pave the way for future investigations into the potential bioactivities of this compound.

Q2: The abstract mentions spectral methods were used for structure determination. Can you elaborate on the types of spectral data that are likely crucial for characterizing this compound?

A2: Researchers likely employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and possibly Ultraviolet-Visible (UV-Vis) spectroscopy. [] NMR would be particularly useful for determining the compound's structure, while MS would provide information about its molecular weight and fragmentation pattern. IR spectroscopy could reveal the presence of functional groups, and UV-Vis might offer insights into its chromophores if any are present.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.